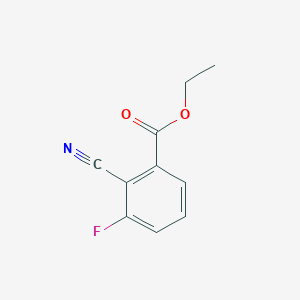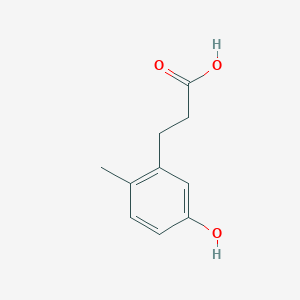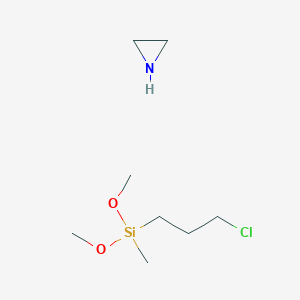![molecular formula C7H11N3O2 B12332860 4a,5,6,7,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B12332860.png)
4a,5,6,7,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydro-pyrido[2,3-d]pyrimidine-2,4-diol is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 5,6,7,8-Tetrahydro-pyrido[2,3-d]pyrimidine-2,4-diol consists of a fused pyridine and pyrimidine ring system with hydroxyl groups at positions 2 and 4.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydro-pyrido[2,3-d]pyrimidine-2,4-diol can be achieved through various methods. One common approach involves the cyclization of 5-acetyl-4-aminopyrimidines with appropriate reagents. For example, heating 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with methanol sodium (MeONa) in butanol (BuOH) under reflux conditions leads to the formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones, depending on the nature of the acyl group .
Industrial Production Methods: Industrial production methods for 5,6,7,8-Tetrahydro-pyrido[2,3-d]pyrimidine-2,4-diol typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrahydro-pyrido[2,3-d]pyrimidine-2,4-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of the methylsulfanyl group in pyrido[2,3-d]pyrimidin-5-ones can be achieved using m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones .
Common Reagents and Conditions: Common reagents used in the reactions of 5,6,7,8-Tetrahydro-pyrido[2,3-d]pyrimidine-2,4-diol include oxidizing agents like m-chloroperbenzoic acid, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or butanol, and catalysts to facilitate the desired transformations.
Major Products Formed: The major products formed from the reactions of 5,6,7,8-Tetrahydro-pyrido[2,3-d]pyrimidine-2,4-diol depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at specific positions on the pyridopyrimidine ring system .
Scientific Research Applications
5,6,7,8-Tetrahydro-pyrido[2,3-d]pyrimidine-2,4-diol has a wide range of scientific research applications due to its biological activity and chemical versatility. In medicinal chemistry, derivatives of this compound have been investigated for their potential as antiproliferative agents, antimicrobial agents, and inhibitors of protein kinases . Additionally, these compounds have shown promise in the development of new therapeutic agents for the treatment of cancer, inflammatory diseases, and other medical conditions .
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-pyrido[2,3-d]pyrimidine-2,4-diol involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases, which play crucial roles in cell signaling and proliferation . By inhibiting these enzymes, the compound can disrupt cellular processes and exert its biological effects.
Comparison with Similar Compounds
5,6,7,8-Tetrahydro-pyrido[2,3-d]pyrimidine-2,4-diol can be compared with other similar compounds in the pyridopyrimidine family. Some of these compounds include pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones, which share a similar core structure but differ in their functional groups and biological activities
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
4a,5,6,7,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H11N3O2/c11-6-4-2-1-3-8-5(4)9-7(12)10-6/h4-5,8H,1-3H2,(H2,9,10,11,12) |
InChI Key |
DXYWVTUVMOEIBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(NC1)NC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Carbamic acid, [(1S)-1-methyl-3-[(phenylmethyl)amino]propyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B12332832.png)
![Pyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetrone, 1,6-dihydro-](/img/structure/B12332836.png)


![2-[(3-Aminopropyl)amino]-4(1H)-quinolinone](/img/structure/B12332845.png)


![N-[3-(2,2-Diethoxyethoxy)benzyl]-2,2-diethoxyethylamine](/img/structure/B12332852.png)
![Methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B12332856.png)


